
Meciadanol
Overview
Description
Meciadanol is a synthetic O-methylated flavanol, specifically the 3-O-methylation of catechin. It is known for its ability to inhibit histidine decarboxylase in rats . The compound has a chemical formula of C16H16O6 and a molar mass of 304.298 g/mol .
Preparation Methods
Meciadanol is synthesized through the O-methylation of catechin. The synthetic route involves the methylation of the hydroxyl group at the 3-position of catechin. The reaction conditions typically include the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Meciadanol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form dihydroflavanols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Meciadanol is characterized by its ability to inhibit histidine decarboxylase, which plays a crucial role in histamine metabolism. Its chemical structure allows it to act as a model compound for studying flavanols and their derivatives. The compound's mechanism of action includes:
- Inhibition of Histidine Decarboxylase : this compound reduces histamine levels in gastric tissues, which is significant for understanding gastric acid secretion and ulcer formation.
- Cytoprotection : Unlike other compounds that affect gastric acid secretion, this compound provides cytoprotection without altering acid or pepsin output, making it a unique candidate for anti-ulcer therapies .
Gastroprotective Effects
This compound has been extensively studied for its gastroprotective effects against various ulcerogenic agents. Key findings include:
- Ethanol-Induced Lesions : this compound completely prevented ethanol-induced gastric lesions in rats when administered chronically .
- Aspirin-Induced Damage : It also showed protective effects against aspirin-induced gastric mucosal damage, although chronic administration was necessary for significant results .
Anti-Ulcer Activity
Several studies have documented the anti-ulcer activity of this compound across different experimental models:
Study Type | Model Used | Dosage | Outcome |
---|---|---|---|
Acute Study | Pylorus-ligated rats | 150 mg/kg | Reduced gastric acid output significantly |
Chronic Study | Restraint stress-induced ulcers | Varies | Promoted faster healing compared to control |
Comparative Study | Aspirin-induced lesions | Varies | Significant prevention of lesions |
This compound exhibited a more pronounced effect than its parent compound (+)-cyanidanol-3, suggesting better bioavailability and efficacy .
Pharmacological Investigations
Research has highlighted this compound's potential as an anti-ulcer drug through various pharmacological investigations:
- Safety Profile : Detailed preclinical toxicity studies indicated that this compound is safe for oral administration in humans, showing no teratogenic or mutagenic effects .
- Clinical Trials : Preliminary clinical trials demonstrated significant protective effects against gastric irritation induced by common NSAIDs like aspirin .
Case Study 1: Gastric Protection Mechanism
A study conducted on rats demonstrated that this compound's administration led to a significant reduction in gastric mucosal histamine content. This was correlated with the compound's ability to prevent lesions induced by ethanol and aspirin, establishing its role as a cytoprotective agent rather than merely an antisecretory one .
Case Study 2: Comparative Efficacy
In comparative studies with other flavonoids, this compound was shown to be more effective than quercetin and naringenin in reducing ulcer indices in various models. The results suggested that this compound could be a superior candidate for developing new anti-ulcer therapies due to its distinct mechanism of action .
Mechanism of Action
Meciadanol exerts its effects primarily by inhibiting histidine decarboxylase, an enzyme responsible for converting histidine to histamine . By inhibiting this enzyme, this compound reduces the levels of histamine in the gastric mucosa, which helps in protecting against gastric lesions and ulcers . The molecular targets and pathways involved include the histidine decarboxylase enzyme and the histamine signaling pathway.
Comparison with Similar Compounds
Meciadanol is similar to other O-methylated flavanols, such as:
3-O-Methylcatechin: Another O-methylated derivative of catechin with similar inhibitory effects on histidine decarboxylase.
(+)-Catechin: A naturally occurring flavanol that also inhibits histidine decarboxylase but lacks the methylation at the 3-position.
This compound is unique due to its specific methylation pattern, which enhances its inhibitory effects on histidine decarboxylase compared to other similar compounds .
Biological Activity
Meciadanol, a synthetic flavonoid developed by Zyma SA in Switzerland, has garnered attention for its biological activities, particularly in the context of gastric protection and anti-ulcer effects. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the efficacy of this compound.
This compound is a flavonoid characterized by its unique structure, which enhances its stability and bioavailability compared to other flavonoids like (+)-cyanidanol-3. Research indicates that this compound does not undergo significant metabolic degradation via ring fission in the intestine, a common pathway for many flavonoids. This stability contributes to its increased bioavailability and therapeutic effectiveness .
Table 1: Comparison of this compound with Other Flavonoids
Property | This compound | (+)-Cyanidanol-3 |
---|---|---|
Stability | High | Moderate |
Bioavailability | Increased | Decreased |
Metabolic Pathway | No ring fission | Ring fission present |
Anti-ulcer Activity | Significant | Moderate |
This compound exerts its protective effects primarily through cytoprotection rather than altering gastric acid secretion. Studies have shown that it does not significantly affect acid or pepsin output at various doses. Instead, this compound provides protection against gastric mucosal damage induced by irritants such as aspirin and ethanol. Its mechanism involves inhibition of histidine decarboxylase, leading to reduced histamine levels in gastric tissues, which is crucial for maintaining gastric mucosal integrity .
Efficacy in Experimental Models
Numerous studies have demonstrated the anti-ulcer potential of this compound across various experimental models:
- Aspirin-Induced Ulcers : Chronic administration of this compound significantly reduced lesions caused by aspirin, showcasing its protective role against NSAID-induced gastric damage.
- Ethanol-Induced Lesions : Both acute and chronic treatments with this compound completely prevented ethanol-induced gastric lesions, indicating robust protective activity .
- Restraint-Induced Ulcers : this compound promoted faster healing of gastric ulcers induced by restraint stress in rats compared to control groups .
Table 2: Summary of Efficacy in Experimental Models
Model | Treatment Type | Outcome |
---|---|---|
Aspirin-induced ulcers | Chronic administration | Significant reduction in lesions |
Ethanol-induced lesions | Acute and chronic treatment | Complete prevention |
Restraint-induced ulcers | Chronic treatment | Faster healing observed |
Safety Profile
Preclinical toxicity studies have established that this compound is safe for use. It has shown no teratogenic effects in animal models and did not exhibit mutagenic or carcinogenic potential in various tests. The compound was well-tolerated across different species, including rats and dogs, during toxicity assessments .
Case Studies and Clinical Implications
Recent clinical investigations have highlighted the potential of this compound as a therapeutic agent for managing gastric ulcers. Its synergistic effects when combined with traditional treatments like cimetidine suggest that it could enhance the overall efficacy of ulcer therapies .
Case Study Overview
- Study Focus : Investigating the combined effect of this compound with cimetidine on ulcer healing.
- Findings : Enhanced healing rates were observed in patients receiving the combination therapy compared to those on cimetidine alone.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Meciadanol’s pharmacological mechanisms?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:
- Population: In vitro hepatocyte models.
- Intervention: this compound administration.
- Comparison: Standard antioxidants (e.g., ascorbic acid).
- Outcome: Reduction in oxidative stress markers (e.g., malondialdehyde levels).
- Resulting question: “Does this compound reduce oxidative stress markers in hepatocyte models compared to ascorbic acid?”
- These frameworks ensure clarity and alignment with feasibility and novelty criteria .
Q. What experimental designs are optimal for studying this compound’s biochemical interactions?
- Methodological Answer :
- In vitro studies : Use cell lines (e.g., HepG2) to assess dose-dependent effects on target pathways (e.g., NF-κB inhibition). Include controls for cytotoxicity and solvent interference.
- In vivo models : Employ randomized controlled trials (RCTs) in animal models, ensuring blinding and sample size calculations to minimize bias.
- Validation : Replicate results across multiple models (e.g., primary cells vs. immortalized lines) to confirm mechanistic consistency.
- Document protocols rigorously, referencing established methods (e.g., Western blotting for protein analysis) to ensure reproducibility .
Q. How to conduct a systematic literature review on this compound’s preclinical efficacy?
- Methodological Answer :
- Search Strategy : Use databases (PubMed, EMBASE) with keywords: “this compound” + “pharmacokinetics”/“antioxidant”/“preclinical.” Apply filters (e.g., publication date: last 10 years).
- Inclusion/Exclusion : Prioritize peer-reviewed studies with full methodological transparency; exclude non-peer-reviewed sources (e.g., ).
- Data Extraction : Tabulate findings (e.g., IC50 values, model systems) and assess bias using tools like SYRCLE’s risk-of-bias checklist for animal studies .
Advanced Research Questions
Q. How to resolve contradictions in dose-response data for this compound across studies?
- Methodological Answer :
- Source Analysis : Identify variability in experimental conditions (e.g., cell viability assays: MTT vs. ATP-based).
- Statistical Re-evaluation : Apply meta-regression to assess confounding variables (e.g., solvent concentration, exposure duration).
- Experimental Replication : Design a harmonized protocol across labs to isolate dose-dependent effects, using standardized reagents and instrumentation .
Q. What statistical approaches integrate heterogeneous data in this compound meta-analyses?
- Methodological Answer :
- Data Harmonization : Convert outcomes to common metrics (e.g., fold-change relative to control).
- Model Selection : Use random-effects models to account for inter-study variance. Assess heterogeneity via I² statistics.
- Sensitivity Analysis : Exclude outlier studies and re-analyze to test robustness.
- Reporting : Follow PRISMA guidelines to document search strategies, inclusion criteria, and analytical workflows .
Q. How to ensure reproducibility in this compound studies through open science practices?
- Methodological Answer :
- Pre-registration : Publish study protocols on platforms like OSF or ClinicalTrials.gov , detailing hypotheses and methods.
- Data Sharing : Deposit raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata (e.g., instrument calibration logs).
- Method Transparency : Use electronic lab notebooks to record real-time adjustments, and include troubleshooting appendices in publications .
Q. Methodological Tables
Table 1: Frameworks for Research Question Development
Framework | Components | Application Example |
---|---|---|
PICO | Population, Intervention, Comparison, Outcome | “In diabetic rat models (P), does this compound (I) vs. metformin (C) reduce HbA1c levels (O)?” |
FINER | Feasible, Interesting, Novel, Ethical, Relevant | “Is this compound’s anti-inflammatory effect in macrophages novel compared to existing COX-2 inhibitors?” |
Table 2: Steps for Systematic Review
Step | Action | Tools/Resources |
---|---|---|
1. Search Strategy | Define keywords, databases, filters | PubMed, EMBASE, PRISMA checklist |
2. Data Extraction | Tabulate study outcomes, models, biases | SYRCLE’s risk-of-bias tool |
3. Synthesis | Meta-analysis, heterogeneity assessment | RevMan, R packages (metafor) |
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3-methoxy-3,4-dihydro-2H-chromene-5,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-7-10-12(19)5-9(17)6-14(10)22-16(15)8-2-3-11(18)13(20)4-8/h2-6,15-20H,7H2,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHSAQOQVUXZGQ-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024352 | |
Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65350-86-9 | |
Record name | Meciadanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65350-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meciadanol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065350869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3-methoxy-2H-1-benzopyran-5,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECIADANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H64SE2UXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3'-O-Methylcatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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